molecular formula C2H8N10O B089745 1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide CAS No. 109-27-3

1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide

Cat. No. B089745
CAS RN: 109-27-3
M. Wt: 188.15 g/mol
InChI Key: POKUYZQWMNGFQV-DHZHZOJOSA-N
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Description

“1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide” is a chemical compound used for industrial and scientific research . It is also known by other names such as “N1-Nitrosoamino-1-tetrazene-1,4-dicarboxamidine”, “guanyl nitrosaminoguanyltetrazene”, and "6-imino-8-nitroso-2,3,4,5,7,8-hexaaza-oct-4-enamidine" .


Molecular Structure Analysis

The molecular formula of this compound is C2H8N10O . Its molecular weight is 194.199 . The SMILES notation is NC(N)NNNNC(N)NNN=O .


Physical And Chemical Properties Analysis

This compound is colorless or pale-yellow, fluffy solid . It is practically insoluble in water, alcohol, ether, benzene, and carbon tetrachloride . It is slightly hygroscopic .

Scientific Research Applications

Tetrazanes as Intermediates

Tetrazanes, including structures related to 1-tetrazene-1-carboximidic acid, serve as intermediates in various chemical reactions. For instance, the oxidation of N-aminophthalimide and similar compounds with iodosobenzene diacetate yields tetrazanes. These compounds can revert to their parent lactams upon mild heating, and further oxidation transforms them into trans-tetrazenes (Anderson, Gilchrist, & Rees, 1971).

Application in Material Science and Biochemistry

Tetrazenes, as part of the broader family of tetrazene derivatives, are utilized in material science and biochemistry. Specifically, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a nitroxide spin-labeled, achiral α-amino acid, has been found effective as a β-turn and 310/α-helix inducer in peptides. It serves as a rigid electron spin resonance probe and fluorescence quencher (Toniolo, Crisma, & Formaggio, 1998).

Synthesis of Functionalized Tetrazenes

Research has been conducted on synthesizing new nitrogen-rich compounds, including different tetrazenes, which have applications in energetic materials. These synthesized tetrazenes are characterized using spectroscopy, mass spectrometry, and X-ray diffraction, indicating their potential in various scientific applications (Heppekausen, Klapötke, & Sproll, 2009).

Replacement for Tetrazene in Primers

In the context of ordnance systems, tetrazene is widely used as a sensitizer in primer mixes. Research into finding a replacement with enhanced stability characteristics has led to the development of materials like MTX-1, which show promise as a tetrazene replacement due to similar safety, performance properties, and better chemical characteristics, including thermal and hydrolytic stability (Fronabarger, Williams, Stern, & Parrish, 2016).

Safety And Hazards

This compound is classified as an unstable explosive . Precautionary measures include avoiding subjecting it to grinding, shock, friction . Protective measures such as wearing protective gloves, clothing, eye protection, face protection, and hearing protection are recommended . In case of fire, there is an explosion risk and the area should be evacuated .

properties

IUPAC Name

(1E)-2-[2-(diaminomethylideneamino)hydrazinyl]-1-(oxohydrazinylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8N10O/c3-1(4)6-9-10-7-2(5)8-11-12-13/h9-10H,(H2,5,7)(H4,3,4,6)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKUYZQWMNGFQV-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NNNN=C(N)N=NN=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=NNN/N=C(/N)\N=N\N=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883276
Record name 1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
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Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

This compound is an explosive., Colorless or pale-yellow, fluffy solid.
Record name TETRAZENE
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Record name Guanyl nitrosaminoguanyltetrazene
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Product Name

1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide

CAS RN

109-27-3
Record name TETRAZENE
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Record name 1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
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Record name 1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
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Record name 4-amidino-N'-nitroso-1-tetrazene-1-carboximidohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
Reactant of Route 2
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
Reactant of Route 3
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
Reactant of Route 4
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
Reactant of Route 5
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide
Reactant of Route 6
1-Tetrazene-1-carboximidic acid, 4-(aminoiminomethyl)-, 2-nitrosohydrazide

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